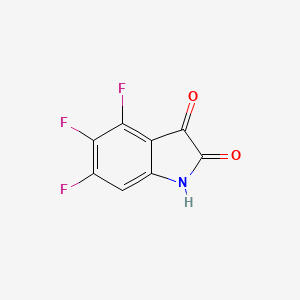

4,5,6-Trifluoroindoline-2,3-dione

Description

Significance of the Indoline-2,3-dione Scaffold in Contemporary Organic Synthesis

The indoline-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged structure in organic and medicinal chemistry. nih.gov Its inherent reactivity and versatile functionalization capabilities make it a valuable starting material for the synthesis of a wide array of more complex heterocyclic compounds. nih.gov The presence of both a ketone and a lactam carbonyl group provides multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

Historically, the isatin scaffold has been a key component in the development of various biologically active molecules. nih.govillinois.edu Its ability to participate in a variety of chemical transformations, including condensation reactions, cycloadditions, and rearrangements, has cemented its role as a fundamental building block in the synthesis of alkaloids, pharmaceuticals, and agrochemicals. nih.gov The indole (B1671886) framework itself is recognized for its capacity to interact with biological targets, and the dione (B5365651) functionality adds a layer of chemical reactivity that is highly sought after in drug discovery and development. nih.govrsc.org

Strategic Impact of Fluorine Substitution in Heterocyclic Systems for Chemical Design

The introduction of fluorine atoms into heterocyclic systems has a transformative effect on their physicochemical properties. researchgate.netnih.gov Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can significantly alter a molecule's electronics, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

In the context of medicinal chemistry, fluorination is a widely employed strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.gov The replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in biological systems. nih.gov Furthermore, the electronic perturbations caused by fluorine substitution can modulate the pKa of nearby functional groups and influence intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. acs.org This fine-tuning of molecular properties is crucial for optimizing the interaction of a drug molecule with its intended protein target. nih.gov The strategic placement of fluorine can also impact the conformation of a molecule, which can be a critical determinant of its biological activity.

Overview of Academic Research Trajectories for 4,5,6-Trifluoroindoline-2,3-dione

Academic research on this compound, while not as extensive as for its non-fluorinated parent, is beginning to carve out a niche in synthetic and medicinal chemistry. The primary focus of research has been on leveraging the unique properties imparted by the trifluorinated benzene (B151609) ring. This includes exploring its utility as a building block for more complex fluorinated heterocycles and investigating the influence of the fluorine atoms on the reactivity of the dione system.

The synthesis of this compound itself presents a chemical challenge, and methodologies for its efficient preparation are a subject of ongoing investigation. Once obtained, its chemical behavior in various reactions is studied to understand how the electron-withdrawing nature of the three fluorine atoms affects the electrophilicity of the carbonyl carbons and the acidity of the N-H proton. This knowledge is crucial for its application in the synthesis of novel compounds with potential applications in materials science and pharmaceuticals. While specific large-scale research projects dedicated solely to this compound are not widely documented, its inclusion in studies on fluorinated heterocycles points to a growing recognition of its potential.

Interactive Data Table: Physicochemical Properties of Indoline-2,3-dione and its Fluorinated Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Indoline-2,3-dione | 91-56-5 | C₈H₅NO₂ | 147.13 |

| 4-Fluoroindoline-2,3-dione | 321-54-0 | C₈H₄FNO₂ | 165.12 |

| 6-Fluoroindoline-2,3-dione | 324-03-8 | C₈H₄FNO₂ | 165.12 sigmaaldrich.com |

| 4,6-Difluoroindoline-2,3-dione | 126674-93-9 | C₈H₃F₂NO₂ | 183.11 chemicalbook.com |

| This compound | 749240-64-0 | C₈H₂F₃NO₂ | 201.10 chem960.com |

| 4,6,7-Trifluoroindoline-2,3-dione | 1228009-48-0 | C₈H₂F₃NO₂ | 201.10 chemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

4,5,6-trifluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F3NO2/c9-2-1-3-4(6(11)5(2)10)7(13)8(14)12-3/h1H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDKZDRPORBMKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1F)F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676381 | |

| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749240-64-0 | |

| Record name | 4,5,6-Trifluoro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5,6 Trifluoroindoline 2,3 Dione and Its Derivatives

Strategies for Constructing the Trifluorinated Indoline-2,3-dione Core

Cyclization Approaches to the Dione (B5365651) Moiety

The most established route for synthesizing the isatin (B1672199) core is the Sandmeyer isatin synthesis. biomedres.ussynarchive.com This two-step process begins with the reaction of a substituted aniline (B41778) with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. biomedres.usnih.gov This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the final indoline-2,3-dione structure. nih.gov

For the synthesis of 4,5,6-Trifluoroindoline-2,3-dione, the starting material is 3,4,5-trifluoroaniline. The process, as detailed in synthetic literature, achieves high efficiency and purity. google.com The first step involves the formation of N-(3,4,5-trifluorophenyl)-2-(hydroxyimino)acetamide. In the second step, this intermediate is treated with concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent, to facilitate the electrophilic cyclization onto the fluorinated benzene (B151609) ring, affording the target dione. google.com This method has been reported to achieve a total two-step yield of over 80%. google.com

Table 1: Two-Step Cyclization Synthesis of this compound An interactive data table is available below

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

|---|---|---|---|---|

| 1 | 3,4,5-Trifluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N-(3,4,5-trifluorophenyl)-2-(hydroxyimino)acetamide | High |

| 2 | N-(3,4,5-trifluorophenyl)-2-(hydroxyimino)acetamide | Concentrated sulfuric acid | This compound | >80% (overall) |

Interactive Data Table

| Step | Starting Material | Reagents | Intermediate/Product | Reported Yield |

| 1 | 3,4,5-Trifluoroaniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | N-(3,4,5-trifluorophenyl)-2-(hydroxyimino)acetamide | High |

| 2 | N-(3,4,5-trifluorophenyl)-2-(hydroxyimino)acetamide | Concentrated sulfuric acid | This compound | >80% (overall) |

Multicomponent Reaction Pathways in Indoline-2,3-dione Synthesis

Multicomponent reactions (MCRs) offer a powerful strategy for synthesizing complex molecular scaffolds in a single pot, enhancing efficiency by minimizing intermediate isolation steps. nih.gov Various MCRs have been developed for the synthesis of heterocyclic systems, including the isatin core. For instance, the Bucherer–Bergs reaction, a three-component reaction between a ketone or aldehyde, cyanide, and ammonium carbonate, yields hydantoins, which are structurally related to the indoline (B122111) scaffold. nih.gov

While MCRs are widely used to generate diverse libraries of isatin derivatives by reacting isatin with other components, their application for the de novo synthesis of the core this compound scaffold from acyclic precursors is not extensively documented in dedicated literature. The development of such a pathway would likely involve the reaction of a trifluorinated aniline derivative, a glyoxal equivalent, and a third component in a one-pot process. The potential of this approach remains an area for further exploration to streamline the construction of this specific fluorinated core.

Regioselective Functionalization of the Indoline-2,3-dione Scaffold

The functionalization of the pre-formed this compound scaffold is governed by the electronic properties of the substituents on the aromatic ring. The indoline-2,3-dione moiety contains two electron-withdrawing carbonyl groups, which deactivate the fused benzene ring towards electrophilic aromatic substitution. This deactivation is significantly amplified by the presence of three strongly electron-withdrawing fluorine atoms at the 4, 5, and 6 positions.

Consequently, electrophilic substitution reactions on the aromatic ring are challenging. If a reaction were to occur, the substitution would be directed to the C7 position. This is because the C7 position is meta to the C6-fluorine and ortho to the C1-nitrogen's connection point, making it the least deactivated site on the aromatic ring for an incoming electrophile. However, specific literature examples of such regioselective electrophilic functionalization on the 4,5,6-trifluoro isatin ring are scarce, with most derivatization efforts focusing on the more reactive N-H and C3-carbonyl sites.

Optimization of Synthetic Yields and Methodological Efficiency

Achieving high yields in isatin synthesis often requires overcoming challenges related to the solubility of reaction intermediates. nih.gov In the Sandmeyer synthesis, the isonitrosoacetanilide precursors can be highly lipophilic or possess poor solubility in the strongly acidic media required for cyclization, leading to incomplete reactions and reduced yields. nih.gov

Derivatization from Precursor Indoline and Isatin Analogues

Derivatization of this compound primarily targets the nucleophilic nitrogen atom (N1) and the electrophilic C3-carbonyl group. These reactions allow for the introduction of a wide range of functional groups, creating diverse libraries of compounds.

The N-H proton of the isatin core is weakly acidic and can be readily removed by a suitable base to form a highly conjugated isatin anion. This anion serves as a potent nucleophile for substitution reactions. nih.gov Common methods for N-alkylation involve treating the isatin with a base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkyl or benzyl halide. nih.govmdpi.com Microwave-assisted N-alkylation has also been shown to be a simple and efficient method that significantly reduces reaction times and increases yields. nih.govresearchgate.net

Table 2: Representative N-Alkylation of Isatin Core An interactive data table is available below

| Substrate | Alkylating Agent | Base / Solvent | Conditions | Product |

|---|---|---|---|---|

| Isatin | Benzyl chloride | K2CO3 / DMF | Microwave | 1-Benzylindoline-2,3-dione |

| Isatin | Ethyl bromoacetate | Cs2CO3 / DMF | Microwave | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate |

| 5-Fluoro-isatin | 2-Fluorobenzyl chloride | NaH / DMF | Room Temp | 1-(2-Fluorobenzyl)-5-fluoroindoline-2,3-dione |

Interactive Data Table

| Substrate | Alkylating Agent | Base / Solvent | Conditions | Product |

| Isatin | Benzyl chloride | K2CO3 / DMF | Microwave | 1-Benzylindoline-2,3-dione |

| Isatin | Ethyl bromoacetate | Cs2CO3 / DMF | Microwave | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate |

| 5-Fluoro-isatin | 2-Fluorobenzyl chloride | NaH / DMF | Room Temp | 1-(2-Fluorobenzyl)-5-fluoroindoline-2,3-dione |

The C3-carbonyl group is highly electrophilic and readily undergoes condensation reactions with various nucleophiles. A common derivatization involves the reaction with hydrazine (B178648) or substituted hydrazines to form isatin-3-hydrazones. mdpi.comsemanticscholar.org For example, reaction with Girard's reagent P under acidic catalysis can produce water-soluble isatin-3-acylhydrazones, which is useful for biological applications. mdpi.com These reactions expand the structural diversity of the isatin scaffold, enabling the synthesis of compounds with a broad range of potential applications.

Reactivity and Mechanistic Investigations of 4,5,6 Trifluoroindoline 2,3 Dione

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of 4,5,6-Trifluoroindoline-2,3-dione is largely dictated by the presence of multiple electron-withdrawing fluorine atoms on the benzene (B151609) ring and the inherent electrophilicity of the dicarbonyl system. The fluorine substituents significantly influence the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This is a common feature in polyfluorinated aromatic compounds, where nucleophilic aromatic substitution (SNAr) is a key reaction pathway. In the context of this compound, nucleophiles can potentially attack the fluorinated benzene ring, leading to the displacement of a fluoride (B91410) ion. The regioselectivity of such an attack would be governed by the combined electronic effects of the fluorine atoms and the fused dicarbonyl-pyrrolidine ring.

Conversely, the electron-deficient nature of the aromatic ring deactivates it towards traditional electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com Conditions typically employed for nitration, halogenation, or Friedel-Crafts reactions on standard benzene derivatives are generally ineffective for highly fluorinated systems. masterorganicchemistry.com For electrophilic substitution to occur, harsh reaction conditions or the use of super-electrophiles might be necessary, and even then, the yields are often low.

The dicarbonyl system at positions 2 and 3 presents additional sites for nucleophilic attack. The C3-ketone is generally more electrophilic than the C2-amide carbonyl. Nucleophilic addition to the C3-carbonyl is a characteristic reaction of isatins, leading to a variety of functionalized oxindole (B195798) derivatives. The presence of the trifluorinated ring is expected to enhance the electrophilicity of both carbonyl carbons through inductive electron withdrawal.

Reactivity of the Dicarbonyl System and Associated Transformations

The dicarbonyl functionality of this compound is a hub of chemical reactivity. The adjacent ketone and amide carbonyls allow for a range of transformations, including additions, condensations, and ring-opening reactions.

Nucleophilic Addition to C3-Carbonyl: Similar to other isatins, the C3-carbonyl of this compound is expected to readily react with a variety of nucleophiles. These include organometallic reagents (e.g., Grignard and organolithium reagents), enolates, and heteroatom nucleophiles like amines and hydrazines. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of isatin-3-hydrazones, which are valuable intermediates for the synthesis of more complex heterocyclic systems. The trifluorinated aromatic ring would likely increase the susceptibility of the C3-carbonyl to nucleophilic attack compared to non-fluorinated isatins.

Condensation Reactions: The C3-carbonyl can also undergo condensation reactions with active methylene (B1212753) compounds. For example, Knoevenagel condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield the corresponding 3-ylideneoxindole derivatives. These reactions are often base-catalyzed and provide a straightforward route to compounds with extended conjugation.

Ring-Opening Reactions: Under basic conditions, the amide bond within the five-membered ring can be susceptible to hydrolysis. Treatment with a strong base, such as sodium hydroxide, could lead to the cleavage of the N1-C2 bond, resulting in the formation of a salt of a 2-(2-amino-3,4,5-trifluorophenyl)-2-oxoacetic acid. This ring-opening provides a pathway to novel trifluorinated aniline (B41778) derivatives.

Halogenation and Other Selective Substitutional Pathways

Further functionalization of the this compound core can be envisioned through selective substitution reactions.

Halogenation: Given the electron-deficient nature of the aromatic ring, electrophilic halogenation is expected to be challenging. However, nucleophilic substitution of one of the existing fluorine atoms by other halides (e.g., chloride, bromide) could be a potential pathway, although this would require specific activating conditions. Alternatively, radical halogenation could be explored.

Selective Substitution at the Nitrogen Atom: The nitrogen atom of the indoline-2,3-dione scaffold is a nucleophilic center and can be readily functionalized. N-alkylation, N-arylation, or N-acylation can be achieved by reacting the compound with appropriate electrophiles in the presence of a base. nih.gov This provides a convenient handle to modify the properties of the molecule, for instance, by introducing specific functional groups or by attaching it to a larger molecular framework. nih.gov

Mechanistic Elucidation of Key Reaction Pathways

A deeper understanding of the reactivity of this compound requires detailed mechanistic studies, often aided by computational chemistry.

Transition State Analysis and Reaction Energetics

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. For nucleophilic attack on the dicarbonyl system or the aromatic ring, DFT calculations can be used to model the potential energy surface of the reaction. This allows for the identification of transition states and the calculation of activation barriers, providing insights into the feasibility and kinetics of different reaction pathways. For example, a theoretical study on the nucleophilic addition of water to five-membered heterocyclic 2,3-diones has shown that the activation barriers for addition to the different carbonyl groups can be quantified. nih.gov Similar studies on this compound would be invaluable in predicting its reactivity.

Influence of Intramolecular Interactions on Regioselectivity

The regioselectivity of nucleophilic attack is a crucial aspect of the chemistry of this compound. In nucleophilic aromatic substitution, the position of attack (C4, C5, or C6) will be influenced by the ability of the molecule to stabilize the resulting Meisenheimer-type intermediate. Intramolecular hydrogen bonding and other non-covalent interactions can also play a significant role in directing the outcome of a reaction. Computational modeling can help to elucidate these subtle electronic and steric effects that govern the regioselectivity. For instance, studies on the site of nucleophilic attack in other heterocyclic diones have highlighted the importance of such computational analyses. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of 4,5,6 Trifluoroindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Multidimensional Techniques

A thorough search of scientific databases for ¹H NMR, ¹³C NMR, and multidimensional NMR (such as COSY, HSQC, and HMBC) data for 4,5,6-Trifluoroindoline-2,3-dione has yielded no specific experimental results.

For a definitive structural analysis, the following NMR data would be crucial:

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic proton and the N-H proton of the indoline (B122111) ring. The chemical shifts and coupling constants would be significantly influenced by the electron-withdrawing fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide the chemical shifts for the eight carbon atoms in the molecule, including the two carbonyl carbons. The carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be instrumental in confirming the positions of the fluorine substituents on the benzene (B151609) ring.

¹⁹F NMR: A fluorine-19 NMR experiment would directly observe the three fluorine nuclei, and their chemical shifts and coupling patterns would be highly informative for confirming the substitution pattern.

Multidimensional NMR: 2D NMR experiments such as HSQC and HMBC would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular framework.

Table 1: Anticipated, but currently unavailable, NMR Data for this compound

| Nucleus | Anticipated Chemical Shift Range (ppm) | Expected Multiplicity & Coupling Constants |

| ¹H | Aromatic: 7.0-8.0, Amide (N-H): 10.0-12.0 | Complex patterns due to H-F and H-H coupling |

| ¹³C | Carbonyl: 170-190, Aromatic: 110-160 | Doublets or triplets due to C-F coupling |

| ¹⁹F | -100 to -150 (relative to CFCl₃) | Complex patterns due to F-F and F-H coupling |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

No experimental Infrared (IR) or Raman spectra for this compound have been found in the reviewed literature.

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule. For this compound, the key vibrational modes would be:

IR Spectroscopy: The IR spectrum would be expected to show characteristic strong absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹) and the two carbonyl (C=O) groups of the dione (B5365651) moiety (typically in the region of 1700-1800 cm⁻¹). The C-F stretching vibrations would appear in the fingerprint region (around 1000-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the molecule, and would be useful for studying the aromatic ring vibrations.

Table 2: Expected, but currently unavailable, Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | Weak or absent |

| C=O Stretch | 1700 - 1800 | Strong |

| C-F Stretch | 1000 - 1300 | Moderate |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry (MS) analysis, including molecular mass and fragmentation patterns for this compound, is not available in the public domain.

MS is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. For this compound (molecular formula: C₈H₂F₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 205.01. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. The fragmentation pattern would likely involve the loss of CO, and potentially the cleavage of the heterocyclic ring.

X-ray Crystallography for Solid-State Structure Determination

A search for single-crystal X-ray diffraction data for this compound did not yield any results.

X-ray crystallography provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Such a study on this compound would reveal the precise three-dimensional arrangement of the atoms, the planarity of the indoline system, and how the molecules pack in the crystal lattice, which is likely to be influenced by hydrogen bonding involving the N-H and carbonyl groups, as well as potential π-π stacking and halogen interactions.

Specialized Techniques for Molecular Conformation and Intermolecular Interactions, including Hirshfeld Surface Analysis

There is no published research employing specialized techniques like Hirshfeld surface analysis to investigate the molecular conformation and intermolecular interactions of this compound.

Computational and Theoretical Studies on 4,5,6 Trifluoroindoline 2,3 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netdergipark.org.tr For a molecule like 4,5,6-Trifluoroindoline-2,3-dione, DFT would be the method of choice to investigate its fundamental electronic nature.

Analysis of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

A full analysis of the electronic structure of this compound would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dergipark.org.tr

The molecular electrostatic potential (MEP) map would be another crucial output. It illustrates the charge distribution across the molecule, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. For this compound, the electron-withdrawing fluorine atoms and the carbonyl groups would significantly influence the MEP.

Computational Modeling of Reaction Pathways and Energy Profiles

DFT calculations are instrumental in modeling chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, calculate activation energy barriers, and determine reaction thermodynamics. researchgate.netresearchgate.net This would allow for the prediction of the most likely pathways for reactions involving this compound, such as nucleophilic additions to the carbonyl groups or electrophilic aromatic substitutions.

Advanced Computational Approaches for Reaction Prediction and Design

Beyond standard DFT, more advanced computational methods could be applied to design new reactions or predict their outcomes with higher accuracy. This could involve exploring various reaction conditions in silico or using machine learning models trained on reaction data to predict the feasibility and selectivity of transformations involving this compound. Such predictive models are becoming increasingly important in modern chemical synthesis.

As of now, the application of these powerful computational tools to this compound has not been documented in available scientific sources. Future research in this area would be invaluable for unlocking the potential of this and other polyfluorinated heterocyclic compounds.

Applications in Materials Science and As Advanced Synthetic Building Blocks

Incorporation into Novel Functional Materials

While specific examples detailing the incorporation of 4,5,6-Trifluoroindoline-2,3-dione into functional materials are emerging, the broader class of isatin-based polymers highlights the potential of this fluorinated analog. For instance, polymers derived from isatin (B1672199) have been investigated for applications such as anion exchange membranes in fuel cells. The synthesis of poly(p-terphenyl isatin) demonstrates the utility of the isatin core in creating robust polymer backbones. rsc.org The introduction of fluorine, as in this compound, is a well-established strategy to enhance properties like thermal stability, chemical resistance, and metabolic stability in materials. nih.gov Therefore, polymers derived from this trifluorinated building block are anticipated to exhibit superior performance characteristics.

The reactive nature of the isatin scaffold, particularly the carbonyl groups, allows for its integration into dynamic polymer systems. For example, the reaction of triazolinediones with indole (B1671886) derivatives can form reversible linkages, enabling the design of self-healing, reshapeable, and recyclable polymer networks. nih.gov This "click" and "transclick" chemistry offers a pathway for incorporating this compound into advanced, dynamic materials.

Role as a Key Intermediate for the Synthesis of Complex Heterocyclic Architectures

Isatin and its derivatives are renowned as versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.govnih.govdergipark.org.tr The reactivity of the C3-carbonyl group and the N-H group allows for a multitude of chemical transformations, leading to the construction of complex, fused heterocyclic systems. These reactions include condensations, cycloadditions, and rearrangements.

The synthesis of various heterocyclic systems from isatin derivatives has been extensively reviewed. For example, isatin can be a starting point for producing spirooxindoles, which are of significant interest in medicinal chemistry. nih.gov The trifluorinated nature of this compound is expected to influence the reactivity and yield of such synthetic transformations, potentially opening avenues to novel fluorinated heterocyclic structures with unique biological activities. Research has shown that fluorinated isatin derivatives can be synthesized and subsequently used to create more complex molecules, such as potent enzyme inhibitors. nih.govnih.gov

The general synthetic utility of isatins is well-documented, with numerous methods available for the synthesis of N-, C2-, and C3-substituted derivatives, as well as spiro compounds. nih.gov These established synthetic protocols can likely be adapted for this compound, providing access to a diverse library of trifluorinated heterocycles.

Strategies for Scaffold Functionalization in Advanced Materials Development

The functionalization of the this compound scaffold is key to its application in the development of advanced materials. The inherent reactivity of the isatin core provides multiple handles for chemical modification, allowing for the tailoring of properties to specific applications.

Post-synthetic modification is a powerful strategy for tailoring the properties of materials. In the context of materials derived from this compound, this could involve the chemical transformation of the isatin moiety after its incorporation into a polymer or framework. The carbonyl groups and the aromatic ring of the indoline-2,3-dione core are potential sites for such modifications. For instance, the ketone group at the C3 position can undergo reactions with a variety of nucleophiles, allowing for the introduction of new functional groups. While specific examples with the trifluoro-derivative are not abundant, the general chemistry of isatin suggests that these transformations are feasible.

The rational design of building blocks is a fundamental aspect of creating engineered materials with desired properties. nih.gov this compound, with its well-defined structure and predictable reactivity, is an excellent candidate for such a design approach. The trifluorinated aromatic ring can participate in non-covalent interactions, such as halogen bonding and π-stacking, which can be exploited in the design of self-assembling systems and crystalline materials.

The introduction of fluorine atoms can significantly alter the electronic properties and intermolecular interactions of the resulting materials. This principle is widely used in the rational design of functional organic molecules. nih.gov By strategically positioning the fluorine atoms on the isatin scaffold, it is possible to control the molecular packing and electronic properties of materials derived from it. This bottom-up approach, starting from a well-defined fluorinated building block, is crucial for the development of next-generation functional materials. nih.gov

Future Research Perspectives and Methodological Challenges

Exploration of Unconventional Synthetic Routes

The development of efficient and novel synthetic pathways to access 4,5,6-Trifluoroindoline-2,3-dione is a primary research objective. While classical methods for isatin (B1672199) synthesis, such as the Sandmeyer and Martinet methodologies, could potentially be adapted, the specific trifluoro-substitution pattern presents unique challenges. mdpi.com Future research could focus on the following unconventional routes:

Late-Stage Fluorination: A promising avenue involves the late-stage fluorination of pre-functionalized indoline-2,3-dione precursors. nih.gov This approach would circumvent the potential difficulties of starting with fluorinated anilines. Methodologies employing electrophilic fluorinating agents like Selectfluor® could be explored, although controlling the regioselectivity on an already electron-deficient aromatic ring will be a significant hurdle. researchgate.net

Flow Chemistry Synthesis: Continuous flow reactors could offer enhanced control over reaction parameters, such as temperature and reaction time, which is crucial for managing potentially hazardous or highly exothermic fluorination reactions. This technology could improve the safety and scalability of the synthesis.

Biosynthesis and Enzymatic Approaches: The use of engineered enzymes or microorganisms to catalyze the formation of the fluorinated indole (B1671886) nucleus represents a green and highly selective synthetic strategy. While currently in its infancy for complex fluorinated molecules, this area holds considerable long-term potential.

| Synthetic Approach | Potential Advantages | Anticipated Challenges |

| Late-Stage Fluorination | Avoids handling of potentially unstable fluorinated starting materials. | Controlling regioselectivity; harsh reaction conditions may be required. |

| Flow Chemistry | Improved safety, scalability, and reaction control. | Requires specialized equipment and optimization of flow parameters. |

| Biosynthesis | High selectivity, environmentally friendly. | Enzyme engineering for specific substrates is complex and time-consuming. |

Discovery of Novel Reactivity Patterns and Transformation Mechanisms

The electron-withdrawing nature of the three fluorine atoms is expected to significantly influence the reactivity of the isatin core in this compound. Future investigations should aim to uncover novel reactivity patterns and elucidate the underlying transformation mechanisms.

The carbonyl group at the C3 position of isatin is a key site for various chemical transformations, including condensations and spiro-annulations. nih.gov In this compound, the electrophilicity of this carbonyl is likely enhanced, potentially enabling reactions with a broader range of weaker nucleophiles.

Key areas for exploration include:

Asymmetric Catalysis: The development of enantioselective transformations is crucial for potential pharmaceutical applications. Research into chiral catalysts that can control the stereochemistry of reactions at the C3 position would be highly valuable.

Pericyclic Reactions: The electron-deficient nature of the benzene (B151609) ring could facilitate novel cycloaddition reactions, providing access to complex polycyclic systems.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis could unlock new reaction pathways that are not accessible through traditional thermal methods, such as novel C-H functionalization on the aromatic ring. acs.org

Advancements in Predictive Computational Chemistry

Given the limited experimental data for this compound, computational chemistry will be an indispensable tool for predicting its properties and guiding experimental work.

DFT Studies: Density Functional Theory (DFT) calculations can be employed to predict key molecular properties, including:

Geometric Parameters: Bond lengths and angles.

Electronic Properties: Molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and dipole moments. researchgate.net

Spectroscopic Data: Predicted NMR and IR spectra to aid in experimental characterization.

Reaction Modeling: Computational modeling can be used to investigate the mechanisms of potential reactions, predict transition state energies, and rationalize observed reactivity and selectivity. This can help in the design of more efficient synthetic routes and the prediction of novel transformations. acs.org

Virtual Screening: For potential biological applications, the predicted structure of this compound can be used in virtual screening campaigns against various protein targets to identify potential therapeutic uses.

| Computational Method | Predicted Parameter | Significance |

| DFT | HOMO/LUMO Energies | Predicts electronic reactivity and potential for use in organic electronics. |

| DFT | Electrostatic Potential | Indicates sites susceptible to nucleophilic or electrophilic attack. |

| Reaction Modeling | Transition State Energies | Helps to understand reaction feasibility and selectivity. |

Expanding the Scope of Applications in Emerging Areas of Material Chemistry

The unique combination of the isatin scaffold and polyfluorination suggests that this compound could find applications in advanced materials. numberanalytics.com

Polymer Chemistry: Indole and its derivatives can be used as monomers in the synthesis of conducting polymers. nih.gov The high fluorine content in this compound could impart desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics to the resulting polymers. Research in this area would involve developing polymerization methods that are compatible with the functional groups of the monomer.

Organic Electronics: Fluorinated organic molecules are of great interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their high electron affinity and stability. numberanalytics.com The potential of this compound and its derivatives as electron-transporting or emissive materials warrants investigation.

Supramolecular Chemistry: The polarized C-F bonds and the carbonyl groups of the isatin core could participate in non-covalent interactions, such as halogen bonding and hydrogen bonding. This could be exploited in the design of self-assembling systems, liquid crystals, and functional gels.

Q & A

Basic Research Question

- GC-MS : Detects volatile byproducts (e.g., trifluoroacetic acid derivatives) with detection limits <0.1% .

- HPLC-MS : Identifies non-volatile impurities (e.g., dimerization products). Use C18 columns with acetonitrile/water gradients.

- Elemental analysis : Verifies stoichiometry of fluorine content (±0.3% accuracy) .

How does fluorination impact the photophysical properties of indoline-2,3-dione derivatives?

Advanced Research Question

Fluorine atoms alter electronic transitions:

- UV-Vis spectroscopy : Increased absorbance at λ ~300–350 nm due to n→π* transitions in the carbonyl groups.

- Fluorescence quenching : Heavy atom effect from fluorine reduces quantum yield. Compare with non-fluorinated analogs (e.g., 4-methoxyindoline-2,3-dione, CAS 108937-87-7) .

- TD-DFT simulations : Model excited-state behavior to correlate with experimental spectra .

What safety protocols are essential for handling fluorinated indoline derivatives?

Basic Research Question

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact (fluoro compounds often irritants) .

- Ventilation : Conduct reactions in fume hoods due to potential HF release during hydrolysis.

- Waste disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

How can reaction scalability be improved without compromising yield or purity?

Advanced Research Question

- Flow chemistry : Continuous flow systems reduce batch-to-batch variability and improve heat dissipation for exothermic fluorination steps .

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) on silica gel for reuse in cross-coupling reactions.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

What strategies resolve contradictions between computational predictions and experimental reactivity data?

Advanced Research Question

- Solvent correction : Include implicit solvent models (e.g., PCM) in DFT calculations to account for solvation effects.

- Conformational sampling : Use molecular dynamics to explore multiple transition states overlooked in static calculations.

- Error analysis : Quantify uncertainties in computational methods (e.g., ±2 kcal/mol for activation energies) .

How can fluorinated indoline-diones be functionalized for targeted drug delivery systems?

Advanced Research Question

- Click chemistry : Attach triazole linkers via Cu-catalyzed azide-alkyne cycloaddition (CuAAC) to bioactive moieties .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites during functionalization .

- In vitro testing : Evaluate cytotoxicity and uptake efficiency in cell lines (e.g., HEK293) using fluorophore-tagged derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.